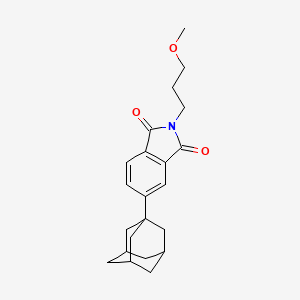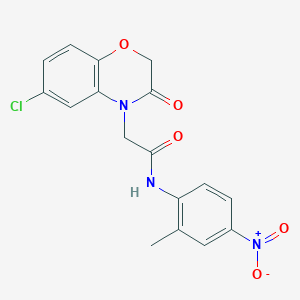
5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione
説明
5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione, also known as AAPT, is a small molecule that has gained significant attention in the field of medicinal chemistry and drug discovery. AAPT is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in several signaling pathways involved in various physiological and pathological processes.
作用機序
5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione binds to the ATP-binding site of GSK-3β and inhibits its activity by preventing the phosphorylation of its substrates. GSK-3β is involved in several signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the tau phosphorylation pathway. Inhibition of GSK-3β activity by 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione leads to the activation of the Wnt/β-catenin pathway, which promotes cell survival and proliferation, and the inhibition of the tau phosphorylation pathway, which reduces the formation of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects:
5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects, including the modulation of the Wnt/β-catenin pathway, the insulin signaling pathway, and the tau phosphorylation pathway. 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Furthermore, 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
実験室実験の利点と制限
5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high potency and selectivity for GSK-3β, its ability to cross the blood-brain barrier, and its low toxicity. However, 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its high cost of synthesis.
将来の方向性
There are several future directions for the research and development of 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione. One potential direction is the optimization of the synthesis method to increase the yield and purity of 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione. Another direction is the development of 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione analogs with improved pharmacological properties, such as increased solubility and bioavailability. Furthermore, the therapeutic potential of 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione in various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer, needs to be further explored in preclinical and clinical studies. Finally, the mechanism of action of 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione and its effects on other signaling pathways needs to be elucidated to fully understand its therapeutic potential.
科学的研究の応用
5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer. GSK-3β is a key regulator of several signaling pathways involved in these diseases, and inhibiting its activity has shown promising results in preclinical studies. 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Furthermore, 5-(1-adamantyl)-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
5-(1-adamantyl)-2-(3-methoxypropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-26-6-2-5-23-20(24)18-4-3-17(10-19(18)21(23)25)22-11-14-7-15(12-22)9-16(8-14)13-22/h3-4,10,14-16H,2,5-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYFCQNUAKKROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4185847.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4185853.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B4185865.png)
![4-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4185867.png)
![N-(4-chlorophenyl)-N'-[2-(cyclohexylthio)ethyl]urea](/img/structure/B4185868.png)
![N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide](/img/structure/B4185875.png)
![2-methyl-8-[(2-methyl-1-benzofuran-7-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4185892.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-phenylglycinamide](/img/structure/B4185898.png)
![(5-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B4185916.png)


![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4185941.png)

